(Oxolan-2-ylmethyl)[1-(pyridin-4-yl)ethyl]amine
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Overview
Description
(Oxolan-2-ylmethyl)[1-(pyridin-4-yl)ethyl]amine is a chemical compound with the molecular formula C12H18N2O It is characterized by the presence of an oxolane ring (a five-membered ring containing one oxygen atom) and a pyridine ring (a six-membered ring containing one nitrogen atom) connected through an ethylamine linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Oxolan-2-ylmethyl)[1-(pyridin-4-yl)ethyl]amine typically involves the reaction of oxolane derivatives with pyridine derivatives under specific conditions. One common method involves the use of N-hetaryl ureas and alcohols in a catalyst-free environment, which is both environmentally friendly and efficient . The reaction proceeds through the intermediate formation of hetaryl isocyanates, resulting in good-to-high yields of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of non-toxic solvents and recyclable catalysts, can further improve the sustainability of the industrial production.
Chemical Reactions Analysis
Types of Reactions
(Oxolan-2-ylmethyl)[1-(pyridin-4-yl)ethyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides, amines, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(Oxolan-2-ylmethyl)[1-(pyridin-4-yl)ethyl]amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Oxolan-2-ylmethyl)[1-(pyridin-4-yl)ethyl]amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-(Pyridin-2-yl)amides: These compounds share the pyridine ring structure and exhibit similar chemical reactivity.
3-Bromoimidazo[1,2-a]pyridines: These compounds also contain a pyridine ring and are used in similar applications.
Uniqueness
(Oxolan-2-ylmethyl)[1-(pyridin-4-yl)ethyl]amine is unique due to the presence of both an oxolane and a pyridine ring, which imparts distinct chemical and biological properties. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry.
Properties
Molecular Formula |
C12H18N2O |
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Molecular Weight |
206.28 g/mol |
IUPAC Name |
N-(oxolan-2-ylmethyl)-1-pyridin-4-ylethanamine |
InChI |
InChI=1S/C12H18N2O/c1-10(11-4-6-13-7-5-11)14-9-12-3-2-8-15-12/h4-7,10,12,14H,2-3,8-9H2,1H3 |
InChI Key |
YZUAJZXALBGQDI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=NC=C1)NCC2CCCO2 |
Origin of Product |
United States |
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